2-Hydroxyquinolin-8-yl acetate
Description
Structure
2D Structure
Properties
IUPAC Name |
(2-oxo-1H-quinolin-8-yl) acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO3/c1-7(13)15-9-4-2-3-8-5-6-10(14)12-11(8)9/h2-6H,1H3,(H,12,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTMRKCQYCLEKDL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC=CC2=C1NC(=O)C=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00935000 | |
| Record name | 2-Hydroxyquinolin-8-yl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00935000 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15450-72-3 | |
| Record name | 8-(Acetyloxy)-2(1H)-quinolinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=15450-72-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 15450-72-3 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=108382 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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| Record name | 2-Hydroxyquinolin-8-yl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00935000 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2(1H)-Quinolinone, 8-(acetyloxy) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Advanced Synthetic Methodologies and Chemical Transformations
Strategies for the Direct Synthesis of 2-Hydroxyquinolin-8-yl Acetate (B1210297)
The direct synthesis of 2-Hydroxyquinolin-8-yl acetate, also known as 2-oxo-1,2-dihydroquinolin-8-yl acetate, relies on the strategic acylation of pre-formed quinoline (B57606) precursors. These methods are designed to be efficient and high-yielding, providing a clean route to the target compound.
O-Acylation Reactions from 8-Hydroxyquinolin-2(1H)-one Precursors
The most direct route to this compound involves the O-acylation of the hydroxyl group at the C-8 position of the 8-hydroxyquinolin-2(1H)-one ring system. While there is a notable absence of extensive literature on the functionalization of this specific hydroxyl group, established chemical principles and related reactions provide a clear pathway. mdpi.comresearchgate.net
A key synthetic method involves the treatment of 8-hydroxyquinoline (B1678124) 1-oxide with acetic anhydride. mdpi.com The reaction mixture is refluxed for several hours. Upon cooling, the pH is adjusted to 8 using an aqueous sodium hydroxide (B78521) solution, which leads to the precipitation of the desired product, 2-oxo-1,2-dihydroquinolin-8-yl acetate, which can be recovered by filtration. mdpi.com
A general and practical approach for the O-acylation of 8-hydroxyquinolin-2(1H)-one has also been demonstrated through the synthesis of related esters. For instance, 2-oxo-1,2-dihydroquinolin-8-yl 4-chlorobenzoate (B1228818) was synthesized in good yield (83%) via a triethylamine-mediated O-acylation reaction. mdpi.comresearchgate.net This reaction combines 8-hydroxyquinolin-2(1H)-one with 4-chlorobenzoyl chloride in acetonitrile (B52724) at room temperature. mdpi.com The methodology is noted for its clean reaction profile and straightforward procedure. mdpi.comresearchgate.net The successful O-acylation is confirmed by the absence of the hydroxyl proton signal in NMR spectra and the appearance of a broad singlet corresponding to the NH group of the quinolinone ring. mdpi.com
Table 1: O-Acylation of 8-Hydroxyquinolin-2(1H)-one
| Acylating Agent | Base/Catalyst | Solvent | Product | Yield | Reference |
|---|---|---|---|---|---|
| Acetic Anhydride | None (followed by NaOH workup) | Acetic Anhydride | 2-oxo-1,2-dihydroquinolin-8-yl acetate | Not specified | mdpi.com |
Application of Modern Synthetic Techniques (e.g., Microwave and Ultrasound Irradiation)
Modern synthetic techniques such as microwave (MW) and ultrasound (US) irradiation are increasingly employed in organic synthesis to enhance reaction rates, improve yields, and promote greener chemical processes. benthamdirect.comnih.gov These methods have been successfully applied to the synthesis of a wide variety of quinoline derivatives. acs.orgnih.govnih.gov
Ultrasound-Assisted Synthesis: Ultrasound-assisted synthesis utilizes the phenomenon of acoustic cavitation to enhance mass transfer and homogenize the reaction mixture, leading to higher reactivity, shorter reaction times, and improved yields under milder conditions. nih.govrsc.org This technique is considered an environmentally friendly method due to its energy-saving nature and reduced need for large amounts of solvents. rsc.org The synthesis of hybrid quinoline-imidazole derivatives and 2-substituted quinolines has demonstrated the benefits of ultrasound irradiation, with N-alkylation reactions showing outstanding advantages in terms of reaction time and yields compared to conventional heating. nih.govnih.govrsc.org Global yields can be slightly higher (by about 5%), and reaction times can be reduced significantly (up to fivefold). rsc.org The application of ultrasound could therefore offer a more efficient and sustainable route for the acylation of 8-hydroxyquinolin-2(1H)-one.
Derivatization and Functionalization Approaches involving 8-Hydroxyquinoline and 2-Hydroxyquinoline (B72897) Scaffolds
The quinoline ring is a versatile scaffold that can be functionalized through various chemical transformations. These derivatization strategies are crucial for creating libraries of compounds with diverse properties and for the synthesis of complex target molecules.
Electrophilic Aromatic Substitution Reactions on the Quinoline Ring System
Electrophilic aromatic substitution (SEAr) is a fundamental reaction for functionalizing the quinoline nucleus. Due to the electron-withdrawing nature of the nitrogen atom, the pyridine (B92270) ring is deactivated towards electrophilic attack. researchgate.net Consequently, electrophilic substitution occurs preferentially on the more electron-rich benzene (B151609) ring (carbocycle). researchgate.netquimicaorganica.org
The regioselectivity of the reaction is dictated by the stability of the cationic Wheland intermediate formed during the reaction. Attack at the C5 and C8 positions is favored because the aromatic sextet of the pyridine ring can be preserved in the resonance structures of the intermediate, leading to greater stability. quora.com In contrast, attack at C6 or C7 disrupts this aromaticity, resulting in a less stable intermediate. quimicaorganica.orgquora.com Therefore, nitration, halogenation, and sulfonation of quinoline typically yield a mixture of 5- and 8-substituted products. researchgate.netimperial.ac.uk For example, nitration of quinoline yields 5-nitroquinoline (B147367) and 8-nitroquinoline. Similarly, sulfonation at 300°C produces quinoline-6-sulphonic acid as the sole product. researchgate.net
In the case of 8-hydroxyquinoline derivatives, the hydroxyl group acts as a powerful ortho- and para-directing group, further influencing the position of substitution. For instance, Friedel-Crafts acetylation of 8-hydroxyquinolin-2(1H)-one occurs at the C5 position.
Metal-Catalyzed Cross-Coupling Reactions for C-C Bond Formation (e.g., Suzuki Reaction)
Metal-catalyzed cross-coupling reactions have become indispensable tools in organic synthesis due to their mild reaction conditions and high tolerance for various functional groups. researchgate.net The Suzuki-Miyaura cross-coupling reaction, which couples an organoboron compound with an organic halide or triflate in the presence of a palladium catalyst, is widely used for C-C bond formation on the quinoline scaffold. ijsrp.orgnih.gov
This reaction is particularly effective for creating arylated quinolines. For example, 4-chloroquinolines can be reacted with various boronic acids in the presence of a palladium(0) catalyst, such as Tetrakis(triphenylphosphine)palladium(0), to produce 4-phenylquinolines. researchgate.net The reaction can be performed under microwave irradiation in aqueous media, offering a rapid and efficient synthesis of diversely functionalized quinoline derivatives. ijsrp.org The electronic nature of substituents on the quinoline ring can influence the reaction; electron-withdrawing groups at the C3-position can make the C2-position more deficient, favoring the oxidative addition step on a C2-Cl bond. ijsrp.org
The Suzuki reaction has also been used to functionalize the 8-hydroxyquinoline (8-HQ) moiety, where new substitutions can be introduced at position 5 or at both positions 5 and 7. scispace.com Nickel-catalyzed cross-coupling reactions also provide an efficient route for C-C bond formation with N-acyliminium precursors derived from quinoline. rsc.org
Table 2: Examples of Suzuki Cross-Coupling Reactions on Quinoline Derivatives
| Quinoline Substrate | Coupling Partner | Catalyst System | Conditions | Product | Reference |
|---|---|---|---|---|---|
| 4-Amino-2-chloroquinoline | Arylboronic acids | Pd(PPh₃)₄ / Na₂CO₃ | Microwave, Water | 4-Amino-2-arylquinolines | ijsrp.org |
| 3-Bromoquinoline | Arylboronic acids | Not specified | Not specified | 3-Arylquinolines | nih.gov |
| 2,4-Dichloroquinoline | Phenylboronic acid | (PPh₃)₂PdCl₂ / CsCO₃ | Dioxane-water, 80°C | 2-Alkynyl-4-phenylquinoline | beilstein-journals.org |
Diazotization and Azo Coupling Reactions
Azo dyes based on the 8-hydroxyquinoline scaffold are synthesized via a two-step process involving diazotization followed by an azo coupling reaction. rsc.orgrsc.org This method is a facile and well-established strategy for producing intensely colored compounds. sci-hub.se
The first step is the diazotization of a primary aromatic amine (e.g., sulfanilamide, 4-chloro-aniline) with sodium nitrite (B80452) (NaNO₂) in an acidic medium (e.g., hydrochloric acid) at low temperatures (0-5°C) to form a diazonium salt. rsc.org
The second step is the diazo coupling, where the generated diazonium salt is reacted with 8-hydroxyquinoline. This is an electrophilic substitution reaction where the diazonium ion attacks the electron-rich phenol (B47542) ring of the 8-hydroxyquinoline. The coupling occurs quantitatively, typically at the position para to the hydroxyl group (C5) or at the C7 position, depending on the reaction conditions and the substituents present. jmchemsci.com The reaction results in the formation of a new azo compound characterized by the -N=N- functional group, which links the aromatic amine residue to the 8-hydroxyquinoline core. jmchemsci.com A new series of such azo compounds have been synthesized and characterized for their potential as colorimetric chemosensors. rsc.org
Table 3: Synthesis of 8-Hydroxyquinoline-Based Azo Dyes
| Aromatic Amine | Coupling Product | Reference |
|---|---|---|
| Sulfanilamide | 4′-[2-(8-Hydroxy-5-nitroquinolin-7-yl)diazen-1-yl]benzene-1-sulfonamide | rsc.org |
| 2-Methoxy-p-nitro aniline | 7-[(2-Methoxy-4-nitrophenyl)diazen-1-yl]-5-nitroquinolin-8-ol | rsc.org |
| 2-Amino-6-nitrotoluene | 5-(6-Nitrotoluenephenylazo)-8-hydroxyquinoline | sci-hub.se |
| 4-Chloro-aniline | 5-(4-Chlorophenylazo)-8-hydroxyquinoline | sci-hub.se |
Acetylation Strategies for Hydroyl Group Protection and Subsequent Reactivity
The acetylation of the hydroxyl group on the quinoline scaffold, particularly at the C-8 position to form an acetate ester, is a critical and widely employed strategy in multi-step organic synthesis. This transformation serves primarily as a method for protecting the phenolic hydroxyl group, thereby preventing it from participating in reactions while chemical modifications are carried out on other parts of the molecule.
A common and straightforward method for this protection is the reaction of an 8-hydroxyquinoline derivative with acetic anhydride. google.comnih.gov For instance, refluxing 8-hydroxyquinoline with acetic anhydride, sometimes in the presence of a solvent like glacial acetic acid, yields quinoline-8-yl acetate. google.com This process effectively masks the nucleophilic and acidic nature of the hydroxyl group.
Once the hydroxyl group is protected as this compound, the molecule can undergo a variety of chemical transformations at other positions. This selective reactivity is crucial for building complex molecular architectures. For example, the protection of the hydroxyl group allows for condensation reactions to occur at other sites, such as a methyl group at the C-2 position, with various aromatic aldehydes. nih.gov Following the desired transformation, the acetyl protecting group can be readily removed through hydrolysis, often using a base like potassium carbonate in methanol (B129727) or a pyridine-water mixture, to regenerate the free hydroxyl group. google.comnih.gov
Another significant reaction pathway for the acetate ester is the Fries rearrangement. researchgate.net This reaction typically involves heating the acetate ester with a Lewis acid, such as aluminum chloride, which leads to the migration of the acetyl group from the oxygen atom to the carbon atoms of the aromatic ring, yielding acetyl-8-hydroxyquinoline derivatives. researchgate.net
The strategic use of acetylation is summarized in the table below, highlighting different synthetic approaches and their outcomes.
| Starting Material | Reagents | Product of Acetylation | Subsequent Reaction | Final Product | Reference |
| 8-Hydroxyquinoline | Acetic Anhydride, Glacial Acetic Acid | Quinoline-8-yl acetate | Halogenation with diiodohydantoin, followed by hydrolysis | 5-Chloro-7-iodoquinolin-8-ol (Clioquinol) | google.com |
| 8-Hydroxy-2-methylquinoline | Acetic anhydride | 8-Acetoxy-2-methylquinoline | Condensation with aromatic aldehydes | Styrylquinolines (after deprotection) | nih.gov |
| 8-Hydroxyquinoline | Acetic Anhydride | Quinolin-8-yl acetate | Fries Rearrangement with AlCl₃ | Acetyl-8-hydroxyquinoline | researchgate.net |
| 2-Amino-8-hydroxyquinoline | Carboxylic Acids, EDCI, DMAP | 2-Aminoquinolin-8-yl esters | N/A | C8-Ester derivatives of 2-amino-8-quinolinol | rsc.orgrsc.org |
Investigation of Tautomerism and its Impact on Reaction Pathways
The compound this compound is subject to a significant structural phenomenon known as keto-enol tautomerism. researchgate.netresearchgate.net This involves the migration of a proton and the shifting of bonding electrons, resulting in an equilibrium between two distinct structural isomers, or tautomers. In this specific case, the equilibrium exists between the enol form, this compound, and the keto form, 8-acetoxyquinolin-2(1H)-one (also known as 8-acetoxycarbostyril).
Figure 1: General representation of the 2-hydroxyquinoline and quinolin-2(1H)-one tautomerism. researchgate.net
Studies using spectroscopic and computational methods have shown that for the 2-hydroxyquinoline/2-quinolone system, the keto (amide) form is generally the more stable and dominant tautomer, particularly in non-aqueous phases and in the solid state. nih.gov This stability is often attributed to factors like the formation of hydrogen-bonded dimers. nih.gov However, the position of the equilibrium is sensitive and can be influenced by several factors. nih.govresearchgate.net
Factors Influencing Tautomeric Equilibrium:
| Factor | Influence on Equilibrium | Rationale | Reference |
| Solvent Polarity | The equilibrium can be shifted by the polarity of the solvent. | Polar solvents can stabilize one form over the other through specific solvation effects. | nih.gov |
| Substituents | The electronic properties of substituents on the quinoline ring affect the relative stability of the tautomers. | Electron-withdrawing or -donating groups can alter the acidity of the proton and the electron density across the ring system. | nih.gov |
| Hydrogen Bonding | Intermolecular hydrogen bonding strongly favors the keto form, especially in the solid state. | The amide group of the keto form is an excellent hydrogen bond donor and acceptor, leading to stable dimer formation. | nih.govresearchgate.net |
| Steric Hindrance | Bulky substituents near the tautomerizing groups can influence the equilibrium. | Steric clash can destabilize one tautomer, shifting the balance towards the other. | nih.gov |
The existence of this tautomeric equilibrium has a profound impact on the chemical reactivity of this compound. The molecule can react as either the enol or the keto form, depending on the reagents and reaction conditions. This dual reactivity allows for selective functionalization. For example, reactions targeting the hydroxyl group, such as O-acylation or O-alkylation, proceed via the enol tautomer. mdpi.com Conversely, reactions involving the nitrogen atom, such as N-alkylation, or reactions at the carbonyl group, occur from the keto tautomer. mdpi.com This understanding is crucial for designing synthetic pathways, as controlling the reaction conditions can selectively favor the formation of a desired product by targeting one tautomer over the other.
Spectroscopic Characterization and Computational Chemistry
Advanced Spectroscopic Techniques for Structural Confirmation and Analysis
Spectroscopic methods are fundamental in verifying the identity and purity of 2-Hydroxyquinolin-8-yl acetate (B1210297). Each technique offers unique insights into the molecule's structure.
NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule.
¹H-NMR: The proton NMR spectrum of a related compound, 2-oxo-1,2-dihydroquinolin-8-yl acetate, which shares a core structure, shows characteristic signals for the protons on the quinoline (B57606) ring system. For instance, in a study of 8-hydroxyquinolin-2(1H)-one, the precursor to the acetate derivative, distinct doublets and multiplets are observed for the aromatic protons. mdpi.com Specifically, in 8-hydroxyquinolin-2(1H)-one, a doublet appears at 6.48 ppm (d, J = 9.2 Hz, 1H), along with doublets of doublets at 6.95 ppm (dd, J = 7.6, 1.2 Hz, 1H), 6.99 ppm (dd, J = 7.8, 7.8 Hz, 1H), and 7.10 ppm (dd, J = 7.6, 1.2 Hz, 1H), and another doublet at 7.84 ppm (d, J = 9.2 Hz, 1H). mdpi.com A broad singlet for the NH and OH protons is also seen at 10.45 ppm. mdpi.com For a similar compound, 2-acetylaminoquinolin-8-yl acetate, the ¹H-NMR spectrum in DMSO-d6 displayed multiplets and singlets corresponding to its unique structure. nih.gov
¹³C-NMR: The ¹³C-NMR spectrum provides information about the carbon skeleton. In 8-hydroxyquinolin-2(1H)-one, carbon signals are observed at 114.6 (CH), 118.2 (CH), 120.0 (Cq), 121.9 (CH), 122.2 (CH), 128.1 (Cq), 140.5 (CH), 143.7 (Cq), and 161.4 (Cq, C=O) ppm. mdpi.com These shifts are crucial for confirming the connectivity of the carbon atoms within the molecule.
| Compound | Technique | Solvent | Chemical Shifts (δ, ppm) |
|---|---|---|---|
| 8-hydroxyquinolin-2(1H)-one | ¹H-NMR | DMSO-d₆ | 6.48 (d, J = 9.2 Hz, 1H), 6.95 (dd, J = 7.6, 1.2 Hz, 1H), 6.99 (dd, J = 7.8, 7.8 Hz, 1H), 7.10 (dd, J = 7.6, 1.2 Hz, 1H), 7.84 (d, J = 9.2 Hz, 1H), 10.45 (br s, 2H, NH and OH) |
| 8-hydroxyquinolin-2(1H)-one | ¹³C-NMR | DMSO-d₆ | 114.6 (CH), 118.2 (CH), 120.0 (Cq), 121.9 (CH), 122.2 (CH), 128.1 (Cq), 140.5 (CH), 143.7 (Cq), 161.4 (Cq, C=O) |
Mass spectrometry is employed to determine the molecular weight and to study the fragmentation patterns of this compound. The empirical formula for this compound is C₁₁H₉NO₃, with a molecular weight of 203.19 g/mol . sigmaaldrich.com In the mass spectrum of the related 8-hydroxyquinolin-2(1H)-one, the molecular ion peak [M⁺] is observed at m/z 161, which corresponds to its molecular weight. mdpi.com Other significant fragments are seen at m/z 160, 133, 115, 104, and 77, providing clues about the molecule's stability and fragmentation pathways. mdpi.com
| Compound | Molecular Formula | Molecular Weight (g/mol) | Mass Spectrum (m/z) |
|---|---|---|---|
| This compound | C₁₁H₉NO₃ | 203.19 | N/A |
| 8-hydroxyquinolin-2(1H)-one | C₉H₇NO₂ | 161.16 | 161 (M⁺), 160, 133, 115, 104, 77 |
IR and FTIR spectroscopy are used to identify the functional groups present in this compound. In the FTIR spectrum of the related compound 2-oxo-1,2-dihydroquinolin-8-yl 4-chlorobenzoate (B1228818), characteristic stretching vibrations are observed. mdpi.com The N-H stretching vibration appears as a broad band between 3000 and 3200 cm⁻¹. mdpi.com The C=O stretching vibrations for the ester and the lactam are found at 1732 cm⁻¹ and 1659 cm⁻¹, respectively. mdpi.com Additionally, C-O stretching vibrations are assigned at 1236 cm⁻¹ and 1085 cm⁻¹. mdpi.com For 8-hydroxyquinolin-2(1H)-one, the FTIR spectrum shows bands at 3144 cm⁻¹ (N-H and O-H stretching), 1632 cm⁻¹ (C=O stretching), and 1597 cm⁻¹ (C=C stretching). mdpi.com
| Compound | Vibrational Frequencies (cm⁻¹) | Assignment |
|---|---|---|
| 2-oxo-1,2-dihydroquinolin-8-yl 4-chlorobenzoate | 3000-3200 | N-H stretch |
| 1732 | C=O stretch (ester) | |
| 1659 | C=O stretch (lactam) | |
| 1236, 1085 | C-O stretch | |
| 8-hydroxyquinolin-2(1H)-one | 3144 | N-H and O-H stretch |
| 1632 | C=O stretch | |
| 1597 | C=C stretch |
UV-Vis spectroscopy provides information about the electronic transitions within the molecule. A study on a similar compound, quinolin-8-yl 2-hydroxybenzoate, revealed an absorption band between 306-308 nm, which is attributed to a mix of π-π* and n-π* electronic transitions. mjcce.org.mksemanticscholar.org The electronic spectra of 8-hydroxyquinoline (B1678124) derivatives are influenced by solvent polarity, with bathochromic (red) shifts often observed with increasing solvent polarity. walisongo.ac.id Theoretical studies using Time-Dependent Density Functional Theory (TD-DFT) can simulate UV absorption spectra to help confirm the structure of reaction products. nih.gov
| Compound | Absorption Maxima (λmax, nm) | Electronic Transition |
|---|---|---|
| Quinolin-8-yl 2-hydroxybenzoate | 306-308 | π-π* and n-π* |
Theoretical and Computational Investigations of Electronic and Molecular Structures
Computational chemistry, particularly Density Functional Theory (DFT), offers deep insights into the geometric and electronic properties of this compound.
DFT calculations are a cornerstone of modern computational chemistry, used to predict molecular structures and properties. nih.gov The geometry of quinoline derivatives can be optimized using methods like B3LYP with a 6-31G* basis set. rsc.org Such calculations have been used to investigate the planarity of 8-hydroxyquinoline derivatives, finding that product molecules often tend to be more planar than the initial reactants. nih.gov
Conformational analysis of related compounds like quinolin-8-yl 2-hydroxybenzoate has been performed using DFT, identifying multiple stable conformers. The most stable conformer often involves intramolecular hydrogen bonding. mjcce.org.mksemanticscholar.org Frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), are also calculated using DFT to understand the electronic behavior and reactivity of the molecule. mjcce.org.mksemanticscholar.orgrsc.org The energy gap between HOMO and LUMO is a key parameter that influences the molecule's electronic transitions and chemical reactivity. nih.gov
Theoretical UV spectra can be simulated using the Time-Dependent DFT (TD-DFT) method, which often shows good agreement with experimental data and helps in understanding the nature of electronic excitations. mjcce.org.mksemanticscholar.orgrsc.org
Time-Dependent Density Functional Theory (TD-DFT) for Electronic Spectra Simulation
Time-Dependent Density Functional Theory (TD-DFT) is a robust computational method used to predict the electronic absorption spectra of molecules. dergipark.org.trresearchgate.net By simulating the UV-Vis spectra, researchers can understand the electronic transitions occurring within a molecule upon light absorption. dergipark.org.trresearchgate.netnih.gov
In studies of quinoline derivatives, TD-DFT calculations, often paired with a basis set like 6-31G* and the B3LYP functional, have been instrumental in analyzing their electronic properties. mdpi.comrsc.org For instance, the electronic absorption spectra of related 8-hydroxyquinoline derivatives have been successfully simulated using TD-DFT with the Polarizable Continuum Model (PCM) to account for solvent effects. nih.gov These simulations help to identify the nature of observed spectral features and understand how structural modifications influence the absorption wavelengths. researchgate.netnih.gov The choice of functional, such as PBE1PBE or CAM-B3LYP, can be critical for achieving good agreement with experimental data. researchgate.netmjcce.org.mk
A study on 8-hydroxyquinoline derivatives demonstrated that TD-DFT calculations could effectively predict the UV absorption spectra and confirm the reaction products. nih.gov The calculated spectra for derivatives showed a significant red shift in the maximum absorption wavelength compared to the initial reactants, a phenomenon attributed to increased planarity and a decreased HOMO-LUMO energy gap. nih.gov
| Parameter | Value/Method | Reference |
| Computational Method | Time-Dependent Density Functional Theory (TD-DFT) | dergipark.org.trresearchgate.netnih.gov |
| Common Functional | B3LYP, PBE1PBE, CAM-B3LYP | researchgate.netmdpi.commjcce.org.mk |
| Common Basis Set | 6-31G*, 6-311+G(d,p) | mdpi.comrsc.orgmjcce.org.mk |
| Solvent Model | Polarizable Continuum Model (PCM) | nih.gov |
Studies on Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Energy Gaps
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the chemical reactivity and electronic properties of a molecule. tandfonline.com The energy difference between these orbitals, known as the HOMO-LUMO gap (ΔE), provides insights into the molecule's kinetic stability and its ability to participate in charge transfer interactions. researchgate.netmdpi.com A smaller energy gap generally implies higher reactivity. mdpi.com
For quinoline derivatives, the HOMO-LUMO gap is a key parameter investigated through computational methods like Density Functional Theory (DFT). tandfonline.comarabjchem.org Studies have shown that the type and position of substituents on the quinoline ring significantly influence the energies of the HOMO and LUMO, and consequently the energy gap. mdpi.com For example, in a series of 1,4-naphthoquinone (B94277) derivatives bearing an 8-hydroxyquinoline moiety, the energy gap was found to be in the range of 2.491 eV to 2.743 eV, indicating high reactivity. mdpi.com In these molecules, the HOMO is typically localized on the quinoline and 1,4-quinone parts, while the LUMO is found near the 1,4-naphthoquinone and the benzene (B151609) ring of the quinoline. mdpi.com
The HOMO-LUMO energy gap is also directly related to a molecule's electronic absorption properties. A decrease in the energy gap often corresponds to a red shift (a shift to longer wavelengths) in the maximum absorption wavelength of the UV-Vis spectrum. nih.gov This relationship has been observed in various 8-hydroxyquinoline derivatives. nih.gov
Table of Frontier Orbital Properties for Related Quinoline Derivatives:
| Compound/Derivative Type | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (ΔE) (eV) | Reference |
| 8-hydroy-2-methyl quinoline | - | - | - | arabjchem.org |
| 5,7-dichloro-8-hydroy-2-methyl quinoline | - | - | - | arabjchem.org |
| 8-hydroxyquinoline-1,4-naphthoquinone hybrids | - | - | 2.491 - 2.743 | mdpi.com |
| 6-amino-2-formyl-quinoline | - | - | 2.72 | tandfonline.com |
| 8-Quinoline sulfonamide (monomer) | - | - | - | bohrium.com |
| 8-Quinoline sulfonamide (dimer) | - | - | - | bohrium.com |
| 6-chloroquinoline | - | - | - | dergipark.org.tr |
Computational Analysis of Tautomeric Equilibria
Tautomerism, the interconversion of structural isomers, is a critical phenomenon for many heterocyclic molecules, including derivatives of 8-hydroxyquinoline. researchgate.netacs.org Computational analysis is a key tool for investigating the relative stabilities of different tautomeric forms and the energy barriers for their interconversion. researchgate.netchemrxiv.org For 8-hydroxyquinoline and its derivatives, the main tautomeric forms are the enol (OH) form and the keto (NH) form. researchgate.net
Studies on 8-hydroxyquinoline have shown that the enol tautomer, which can form an intramolecular hydrogen bond between the hydroxyl group and the nitrogen atom, is generally the most stable form. researchgate.net The keto (NH) tautomer is typically higher in energy. researchgate.net The stability of these tautomers is influenced by factors such as the electronic nature of substituents and the polarity of the solvent. mdpi.com For instance, in 8-hydroxyquinoline derivatives, the presence of electron-withdrawing or -donating groups can alter the relative energies of the tautomers. researchgate.net
Computational methods like DFT can be used to calculate the relative energies and Gibbs free energies of the different tautomers, providing insight into their equilibrium populations. nih.gov For example, calculations on 8-hydroxyquinoline have shown that the enol form with an intramolecular hydrogen bond is significantly more stable than the open conformer or the NH tautomer. researchgate.net The energy difference can be substantial, with the NH tautomer being at least 40 kJ/mol higher in energy than the most stable OH form. researchgate.net The aromaticity of the rings in the quinoline system also differs between tautomers, with the OH forms generally exhibiting greater aromaticity. researchgate.net
Coordination Chemistry and Metallosupramolecular Systems
Ligand Properties of 2-Hydroxyquinolin-8-yl Acetate (B1210297) and Related 8-Hydroxyquinolines
2-Hydroxyquinolin-8-yl acetate, also known as 8-acetoxyquinoline, is a derivative of 8-hydroxyquinoline (B1678124) (8-HQ), a well-established chelating agent in coordination chemistry. The defining feature of 8-HQ and its derivatives is the close proximity of the hydroxyl group at the 8-position to the nitrogen atom within the quinoline (B57606) ring. This arrangement allows for the formation of stable five-membered chelate rings with metal ions upon deprotonation of the hydroxyl group. The nitrogen atom and the hydroxyl oxygen act as a bidentate ligand, donating a pair of electrons to the metal center. scispace.com
The acetylation of the hydroxyl group in this compound alters its initial coordinating ability. The acetyl group can be hydrolyzed, particularly in the presence of metal ions and specific reaction conditions, to yield the 8-hydroxyquinolinate anion, which then acts as the chelating agent. tandfonline.comacs.org In some contexts, the ester itself can be used in the synthesis of more complex ligands, where it is later modified to reveal the chelating 8-hydroxyquinoline moiety. acs.org The solubility of the ligand can also be influenced by such modifications; for instance, 5-nitro-quinoline-8-yl acetate was found to have higher solubility in many organic solvents compared to its parent compound, 5-nitro-8-hydroxyquinoline. tandfonline.com
The electronic properties of the quinoline ring system can be tuned by introducing various substituents. Electron-donating groups tend to cause a red-shift in the emission spectra of the resulting metal complexes, while electron-withdrawing groups lead to a blue-shift. scispace.com This tunability is a key aspect of the ligand properties of 8-hydroxyquinoline derivatives, allowing for the design of metal complexes with specific photophysical characteristics. scispace.commdpi.com
Formation of Metal Complexes: Chelation Behavior and Stoichiometry
The chelation of metal ions by 8-hydroxyquinoline and its derivatives is a widely studied phenomenon. scispace.com The stoichiometry of the resulting complexes is dependent on the coordination number of the central metal ion. For instance, four-coordinate metal ions typically bind to two ligand molecules, while six-coordinate metals bind to three. scispace.com
The formation of these complexes often results in a significant increase in fluorescence intensity compared to the free ligand. scispace.com This is attributed to the increased rigidity of the molecule upon chelation, which reduces non-radiative decay pathways. scispace.com
Derivatives of 8-hydroxyquinoline have been shown to form stable complexes with a wide array of transition and main group metals.
Cu(II), Zn(II), and Ni(II): These divalent metal ions readily form complexes with 8-hydroxyquinoline-based ligands. nih.govacs.org For example, Schiff bases derived from 2-carbaldehyde-8-hydroxyquinoline react with Cu(II) and Zn(II) salts to form coordination compounds. nih.govacs.org Studies on polymeric chelates derived from 8-acetoxyquinoline-5-aldehyde have shown a metal-to-ligand ratio of 1:2 for these bivalent metal ions. ias.ac.in In solution studies of Cu(II) and Zn(II) complexes with new 8-hydroxyquinoline Schiff bases, the Cu(II) complexes generally exhibit higher stability constants than the corresponding Zn(II) complexes. nih.govacs.org The coordination environment can vary, with some Cu(II) complexes forming dinuclear structures. nih.govacs.org
Fe(III): Iron(III) complexes with 8-hydroxyquinoline derivatives have also been characterized. Polymeric chelates derived from 8-acetoxyquinoline-5-aldehyde show a 1:3 metal-to-ligand ratio for Fe(III) ions. ias.ac.in Solution speciation studies of a 5-nitro-8-hydroxyquinoline-proline hybrid ligand with Fe(III) have been conducted using UV-vis spectrophotometric titrations to determine formation constants. nih.gov
Al(III): Tris(8-hydroxyquinolinato)aluminum(III) (Alq3) is a benchmark material in organic light-emitting diodes (OLEDs). tandfonline.com The coordination of Al(III) with 8-hydroxyquinoline derivatives is central to the development of new luminescent materials. scispace.com Studies have been performed on Al(III) complexes with 2-methyl-8-hydroxyquinoline, investigating the effect of pH and auxiliary complexing agents on precipitation. mcmaster.ca
Pt(II), Pd(II), and Rh(III): The complexation of platinum-group metals with various ligands is an area of significant interest. While direct complexation with this compound is less commonly reported, the broader family of 8-hydroxyquinolines serves as effective ligands. Heavy-metal complexes with Pt(II) have been shown to exhibit long-lived phosphorescence. scispace.com Thermodynamic modeling has been used to predict the interactions of Pt, Pd, and Rh with different inorganic ligands, indicating that they can form stable aqueous complexes. researchgate.net Research has also been conducted on the synthesis of rhodium and palladium complexes with other chiral chelating ligands. deepdyve.com
The table below summarizes the stoichiometry of metal complexes formed with ligands derived from 8-hydroxyquinoline.
| Metal Ion | Typical Stoichiometry (Metal:Ligand) | Reference |
| Cu(II) | 1:2 | ias.ac.in |
| Zn(II) | 1:2 | ias.ac.in |
| Ni(II) | 1:2 | ias.ac.in |
| Fe(III) | 1:3 | ias.ac.in |
| Al(III) | 1:3 | scispace.com |
Single-crystal X-ray diffraction is a powerful technique for the unambiguous determination of the three-dimensional structure of metal complexes. Several studies have reported the crystal structures of metal complexes with 8-hydroxyquinoline derivatives.
For instance, the crystal structures of four new transition metal complexes based on 5-nitro-quinoline-8-yl acetate have been determined. tandfonline.comresearchgate.net In the complexes [M(C₉H₅N₂O₃)₂(H₂O)₂]·CH₃OH (where M = Zn(II), Cd(II), and Mn(II)), the metal center is coordinated to two deprotonated 5-nitro-8-hydroxyquinoline ligands and two water molecules, resulting in a mononuclear complex. tandfonline.comresearchgate.net In the case of the copper complex, [Cu(C₉H₅N₂O₃)₂], the Cu²⁺ ion is coordinated by two nitrogen atoms and two oxygen atoms from two 5-nitro-8-hydroxyquinoline ligands. tandfonline.comresearchgate.net
Similarly, the crystal structures of two new Cr(III) complexes with 2-substituted 8-hydroxyquinoline ligands, [Cr(L)₃], have been elucidated, revealing 3D supramolecular architectures held together by noncovalent interactions. mdpi.com The solid-state structures of Cu(II) and Zn(II) complexes with novel 8-hydroxyquinoline Schiff bases have also been characterized by single-crystal X-ray diffraction, with some Cu(II) complexes forming dinuclear structures. nih.govacs.org
The table below provides examples of metal complexes with 8-hydroxyquinoline derivatives that have been structurally characterized by single-crystal X-ray diffraction.
| Complex | Metal Ion | Key Structural Features | Reference |
| [M(C₉H₅N₂O₃)₂(H₂O)₂]·CH₃OH | Zn(II), Cd(II), Mn(II) | Mononuclear, extended to 2D layers by hydrogen bonds | tandfonline.comresearchgate.net |
| [Cu(C₉H₅N₂O₃)₂] | Cu(II) | Cu²⁺ coordinated by two N and two O atoms from two ligands | tandfonline.comresearchgate.net |
| [Cr(L)₃] | Cr(III) | 3D supramolecular architecture | mdpi.com |
| Cu₂(L1)₄ and Cu₂(L2)₄ | Cu(II) | Dinuclear compounds with short Cu-Cu distances | nih.govacs.org |
Mechanisms of Metal-Ligand Interactions and their Influence on Photophysical Properties
The interaction between a metal ion and an 8-hydroxyquinoline-based ligand significantly impacts the photophysical properties of the resulting complex. The free 8-hydroxyquinoline ligand is weakly fluorescent due to an excited-state intermolecular proton transfer from the hydroxyl group to the nitrogen atom of the pyridine (B92270) ring. scispace.com Upon chelation with a metal ion, this proton transfer is blocked, and the rigidity of the molecule increases, leading to a substantial enhancement of the fluorescence emission. scispace.com
The nature of the metal ion and the substituents on the quinoline ring play a crucial role in determining the emission color and efficiency of the complex. scispace.comtandfonline.com For example, the introduction of electron-donating or electron-withdrawing groups can shift the emission wavelength across the visible spectrum. scispace.com This principle is fundamental to the design of materials for OLEDs, where tuning the emission color is essential. scispace.com
Studies on Cr(III) complexes with 2-substituted 8-hydroxyquinoline ligands have shown that the UV-visible absorption and fluorescence response of the ligands change markedly upon complexation with the Cr(III) ion. mdpi.com Similarly, the complexation of a bis-8-hydroxyquinoline "open chain crown ether" derivative with Al(III) and Zn(II) leads to the formation of fluorescent complexes with distinct emission peaks and quantum yields. researchgate.net The stability of these complexes in solution, often quantified by their formation constants, is also a critical factor. For instance, the stability constants for QP3Q-Zn²⁺ and QP3Q-Al³⁺ have been determined to be 620 L·mol⁻¹ and 1820 L·mol⁻¹, respectively. researchgate.net
The electronic transitions within the metal complexes are responsible for their photophysical properties. In some Zn(II) complexes with benzimidazole-substituted 8-hydroxyquinoline ligands, the electronic transitions between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) can be weak due to structural distortions, affecting the emission characteristics. rsc.org
Advanced Functional Applications in Materials Science
Utilization in Organic Light-Emitting Diodes (OLEDs) as Electron Transport Materials
Organic Light-Emitting Diodes (OLEDs) are at the forefront of display and lighting technology, owing to their high contrast, low power consumption, and flexibility. The performance of an OLED is critically dependent on the balanced injection and transport of electrons and holes within its multilayer structure. Electron Transport Materials (ETMs) play a pivotal role in facilitating the efficient movement of electrons from the cathode to the emissive layer, where they recombine with holes to generate light.
Quinoline (B57606) and its derivatives are recognized as a significant class of electron-deficient heterocyclic compounds, a characteristic that makes them inherently suitable for use as ETMs in OLEDs. acs.orgresearchgate.netuconn.edu The nitrogen atom in the quinoline ring withdraws electron density, leading to a lower Lowest Unoccupied Molecular Orbital (LUMO) energy level, which facilitates electron injection from the cathode.
| General Properties of Quinoline-Based Electron Transport Materials | Significance in OLED Performance |
| High Electron Mobility | Enables efficient transport of electrons to the emissive layer, leading to higher device efficiency. |
| Good Thermal Stability | Prevents degradation of the material at elevated operating temperatures, enhancing device lifetime. |
| Appropriate LUMO Energy Level | Facilitates efficient electron injection from the cathode by minimizing the energy barrier. |
| Amorphous Film-Forming Capability | Ensures the formation of smooth, uniform thin films, which prevents short circuits and improves device reliability. |
This table presents generalized data for quinoline-based ETMs and is for illustrative purposes, as specific data for 2-Hydroxyquinolin-8-yl acetate (B1210297) is not available.
Development of Fluorescent Chemosensors for Metal Ion Detection
The detection of metal ions is of paramount importance in environmental monitoring, biological imaging, and industrial process control. Fluorescent chemosensors have emerged as powerful tools for this purpose due to their high sensitivity, selectivity, and the ability to provide real-time responses. Quinoline derivatives have been extensively explored in the design of such sensors. nih.govrsc.orgarabjchem.org
The underlying principle for the function of many quinoline-based chemosensors is the interaction between the metal ion and the quinoline moiety, which modulates the fluorescence properties of the molecule. Although specific research on 2-Hydroxyquinolin-8-yl acetate as a fluorescent chemosensor is not found in the reviewed literature, its structure incorporates the key elements for such an application. The 8-hydroxyquinoline (B1678124) scaffold is a well-known chelating agent for a variety of metal ions. The nitrogen atom and the hydroxyl group can form a stable chelate complex with a metal ion.
A common mechanism by which quinoline-based sensors operate is Chelation-Enhanced Fluorescence (CHEF). In a typical CHEF-based sensor, the free ligand (the sensor molecule) exhibits weak or no fluorescence. This is often due to non-radiative decay processes, such as photoinduced electron transfer (PET) or C=N isomerization in the excited state, which quench the fluorescence.
Upon binding to a metal ion, the sensor molecule forms a rigid and planar complex. This chelation restricts the intramolecular rotations and vibrations that would otherwise lead to non-radiative decay. The formation of the chelate can also inhibit the PET process. As a result of this rigidification and suppression of quenching pathways, the fluorescence of the molecule is significantly enhanced, providing a "turn-on" signal for the detection of the metal ion.
The effectiveness of a fluorescent chemosensor is determined by its selectivity (the ability to detect a specific metal ion in the presence of others) and its sensitivity (the lowest concentration of the metal ion that can be detected). Several design strategies are employed to optimize these parameters in quinoline-based sensors:
Receptor Design: The nature and position of the chelating groups on the quinoline ring are critical. The size of the binding cavity created by the chelating groups can be tailored to selectively accommodate metal ions of a specific size and charge.
Fluorophore Modification: The fluorescence properties of the quinoline core can be tuned by introducing various substituents. Electron-donating or electron-withdrawing groups can alter the emission wavelength and quantum yield.
Steric Hindrance: Introducing bulky groups near the binding site can create steric hindrance that favors the binding of certain metal ions over others, thereby enhancing selectivity.
Electronic Effects: The electronic properties of the substituents can influence the binding affinity of the sensor for different metal ions.
While no specific data exists for This compound , the presence of the 8-hydroxyquinoline core suggests its potential as a starting point for the design of new fluorescent chemosensors. Further research would be necessary to evaluate its specific binding properties with various metal ions and its potential for selective and sensitive detection.
| Metal Ion | Hypothetical Fluorescence Response of a Quinoline-Based Sensor | Potential Application |
| Zn²⁺ | Strong fluorescence enhancement | Biological imaging, environmental monitoring |
| Cu²⁺ | Fluorescence quenching | Industrial process control |
| Hg²⁺ | Ratiometric fluorescence shift | Environmental toxicology |
| Al³⁺ | Significant fluorescence turn-on | Water quality testing |
This table provides a hypothetical illustration of how a quinoline-based sensor might respond to different metal ions. This data is not specific to this compound.
Mechanistic Biological and Pharmacological Investigations
Molecular Mechanisms of Anticancer Activity
Research into the anticancer potential of compounds derived from 2-Hydroxyquinolin-8-yl acetate (B1210297) has revealed multifaceted molecular mechanisms. These derivatives have been shown to impact cancer cell viability through the inhibition of proliferation, modulation of critical cellular pathways, and interaction with essential enzyme systems.
Inhibition of Cancer Cell Proliferation in Specific Cell Lines
While data on the direct antiproliferative activity of 2-Hydroxyquinolin-8-yl acetate is not extensively documented, its role as a precursor in the development of potent anticancer agents is well-established. nih.govresearchgate.net For instance, it has been utilized in the synthesis of novel survivin inhibitors. nih.govresearchgate.net These resulting compounds have demonstrated significant in vitro anti-proliferative effects against human cancer cell lines.
Notably, derivatives of this compound have been evaluated for their efficacy against human melanoma cell lines. nih.govresearchgate.net The research has focused on optimizing the lead compound, MX106, to develop analogs with improved potency. nih.govresearchgate.net
Table 1: Investigated Anticancer Activity of this compound Derivatives
| Cell Line Type | Specific Cell Lines Investigated | Observed Effect of Derivatives |
| Human Melanoma | Not specified in available abstracts | Improved potency compared to the lead compound MX106. nih.govresearchgate.net |
Modulation of Cellular Pathways
The anticancer effects of compounds derived from this compound are linked to their ability to modulate key cellular pathways that are often dysregulated in cancer.
One of the primary mechanisms of action for these derivatives is the selective inhibition of survivin expression . nih.govresearchgate.net Survivin is a member of the inhibitor of apoptosis protein (IAP) family and plays a crucial role in both cell division and the inhibition of apoptosis. By selectively suppressing the expression of survivin, these compounds can induce apoptosis in cancer cells. nih.govresearchgate.net
Furthermore, research has indicated that these novel analogs can be particularly effective against cancer cells that overexpress P-glycoprotein (P-gp). nih.govresearchgate.net P-glycoprotein is a transmembrane efflux pump that contributes to multidrug resistance by actively transporting a wide range of anticancer drugs out of the cell. The ability of these derivatives to show higher potency against P-gp overexpressing cells suggests they may act as sensitizing agents in tumors with high levels of this efflux pump. nih.govresearchgate.net
While the direct impact of this compound on tubulin polymerization or the generation of reactive oxygen species (ROS) is not detailed in the available literature, the broader class of quinoline (B57606) compounds has been associated with such mechanisms.
Interaction with Metalloproteins and Enzyme Systems
The general class of quinolones, to which this compound belongs, is known to interact with certain metalloproteins and enzyme systems, which is a key aspect of their biological activity. A prominent example is their ability to inhibit bacterial DNA gyrase and topoisomerase IV. These enzymes are vital for bacterial DNA replication, and their inhibition leads to bacterial cell death. While this mechanism is primarily associated with the antimicrobial effects of quinolones, the potential for interaction with metalloenzymes in human cells is an area of ongoing research.
Biochemical Basis of Antimicrobial and Antifungal Actions
Mechanisms Against Bacterial Strains
The primary mechanism of action for quinolone antibiotics against both Gram-positive and Gram-negative bacteria involves the inhibition of DNA synthesis. This is achieved by targeting two essential bacterial enzymes:
DNA Gyrase (Topoisomerase II): This enzyme is crucial for introducing negative supercoils into bacterial DNA, a process necessary for DNA replication and transcription.
Topoisomerase IV: This enzyme is primarily involved in the decatenation of daughter chromosomes following DNA replication.
By forming a stable complex with these enzymes and bacterial DNA, quinolones trap the enzymes in the process of cleaving DNA, leading to the accumulation of double-strand breaks and ultimately, bacterial cell death. This dual-targeting mechanism contributes to their broad spectrum of activity. The general efficacy of quinolones against strains like Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative) is well-documented.
Antifungal Mechanisms: Impact on Fungal Cell Wall Integrity
Information regarding the specific antifungal mechanisms of this compound and its direct impact on fungal cell wall integrity is not available in the reviewed literature. While some quinoline derivatives have demonstrated antifungal properties, the precise molecular targets and mechanisms are often varied and less universally defined than their antibacterial counterparts. Potential antifungal mechanisms for quinoline compounds could involve the inhibition of key fungal enzymes or disruption of membrane integrity, but further research is needed to elucidate these pathways specifically for this compound.
Enzyme Inhibition Relevant to Pathogen Vitality (e.g., α-Glucosidase, α-Amylase, Matrix Metalloproteinases)
The 8-hydroxyquinoline (B1678124) (8-HQ) scaffold is a key feature in a variety of enzyme inhibitors, attributed in part to its ability to chelate metal ions essential for enzyme function ontosight.ai. Derivatives of 8-HQ have demonstrated inhibitory activity against several enzymes crucial for the survival and proliferation of pathogens and for pathological processes in diseases like cancer and diabetes.
α-Glucosidase and α-Amylase Inhibition: Certain 8-HQ derivatives are recognized for their potential in managing diabetes through the inhibition of carbohydrate-hydrolyzing enzymes. For instance, 2-hydroxyquinoline (B72897), a structural analog, is a potent inhibitor of α-glucosidase and α-amylase, with IC50 values of 64.4 µg/mL and 130.5 µg/mL, respectively . The inhibitory potential of these compounds is a significant area of research for developing new antidiabetic agents nih.gov. One study reported that an organic salt, 8-hydroxyquinolinium 3,5-dinitrobenzoate, exhibited 53.63% α-glucosidase inhibition at a concentration of 128 μg/mL researchgate.net. Furthermore, a series of quinoline–1,3,4-oxadiazole-triazole hybrids were synthesized and tested, with the most potent compound (a bromopentyl derivative) showing an α-glucosidase inhibition IC50 value of 15.85 µM, which is comparable to the standard drug acarbose (B1664774) (IC50 = 17.85 µM) nih.gov.
Matrix Metalloproteinase (MMP) Inhibition: Matrix metalloproteinases are a family of zinc-dependent endopeptidases involved in the degradation of the extracellular matrix. Their overactivity is linked to cancer invasion and metastasis. The metal-binding capability of the 8-hydroxyquinoline core makes it a promising scaffold for designing MMP inhibitors bohrium.com. Several 8-HQ derivatives have been synthesized and found to be effective inhibitors of MMP-2 and MMP-9 researchgate.net. Fragment-based screening has identified 8-hydroxyquinoline as a strong inhibitor of multiple MMPs, with derivatives substituted at the 5- and 7-positions showing potent, low-micromolar inhibition of MMP-2 nih.gov. Specifically, compounds designated 5e and 5h not only showed good inhibitory activity against MMP-2/9 at the submicromolar level but also demonstrated anti-invasive and anti-angiogenesis effects in the A549 lung cancer cell line .
Table 1: Enzyme Inhibition by 8-Hydroxyquinoline Derivatives
| Compound Class/Derivative | Target Enzyme | Reported Activity (IC50) | Reference |
|---|---|---|---|
| 2-Hydroxyquinoline | α-Glucosidase | 64.4 µg/mL | |
| 2-Hydroxyquinoline | α-Amylase | 130.5 µg/mL | |
| Quinoline-oxadiazole hybrid (4i) | α-Glucosidase | 15.85 µM | nih.gov |
| 8-Hydroxyquinoline Derivatives (e.g., 5e, 5h) | MMP-2 / MMP-9 | Submicromolar | |
| 5- and 7-substituted 8-Hydroxyquinolines | MMP-2 | Low micromolar | nih.gov |
Neuroprotective and Anti-neurodegenerative Mechanisms
The 8-hydroxyquinoline scaffold is a cornerstone in the development of therapeutic agents for neurodegenerative diseases like Alzheimer's and Parkinson's disease elsevierpure.com. The neuroprotective effects of its derivatives are often attributed to their ability to chelate metal ions, reduce oxidative stress, and modulate pathways involved in neuronal cell death elsevierpure.compeerj.comcespu.pt.
A key factor in the pathology of several neurodegenerative diseases is the dysregulation of metal ion homeostasis, which can trigger oxidative damage and protein aggregation elsevierpure.com. 8-HQ derivatives, such as clioquinol (B1669181) and PBT2, act as metal chelators and ionophores, helping to restore metal homeostasis and decrease metal-induced neurotoxicity peerj.commdpi.com. In fact, newly synthesized 8-HQs have shown significant protection in neuronal SH-SY5Y cells against cytotoxicity induced by iron, highlighting their potential as disease-modifying agents cespu.pt.
Studies on human neuroblastoma SH-SY5Y cells have shown that 8-hydroxyquinoline and its derivatives, clioquinol and nitroxoline, can offer protection against high glucose-induced toxicity peerj.com. These compounds are bioavailable antioxidants capable of crossing the blood-brain barrier peerj.com. Their mechanism involves modulating the calpain-calpastatin signaling pathway and reducing intracellular calcium levels, partly through their metal chelating properties peerj.com. Furthermore, some derivatives have been found to protect neuronal cells from the neurotoxin MPP+, which is used to create in vitro models of Parkinson's disease cespu.pt.
Investigation of Anti-HIV Activities at the Molecular Level
Derivatives of 8-hydroxyquinoline have emerged as a promising class of anti-HIV agents rroij.com. A primary molecular target for these compounds is the HIV-1 integrase (IN), an essential enzyme for viral replication nih.govscispace.com.
Research has demonstrated that styrylquinoline derivatives, which contain the 8-HQ core, are effective HIV-1 integrase inhibitors mdpi.com. The structural requirements for this activity often include a hydroxyl group at the C-8 position and a carboxyl group at the C-7 position of the quinoline structure rroij.comscispace.com. More advanced studies have focused on developing 8-HQ derivatives as inhibitors of the crucial interaction between HIV-1 integrase and the lens epithelium-derived growth factor (LEDGF/p75), which tethers the viral pre-integration complex to the host chromatin acs.orgresearchgate.net. A fragment-based approach led to the development of 8-hydroxyquinolines with micromolar IC50 values for inhibiting this protein-protein interaction acs.org. Subsequent modifications yielded potent inhibitors that could block viral replication in cells with low micromolar efficacy acs.org. For example, compound 20u ((E)-2-((2-(4-methoxyphenyl)hydrazono)methyl)quinolin-8-ol), a hydrazone derivative of 8-hydroxyquinoline, was found to be highly active against HIV-1, with an IC50 value of 1.88 µM researchgate.net.
Role in Promoting Stem Cell Proliferation: Cellular and Molecular Insights
Certain 8-hydroxyquinoline derivatives have been found to stimulate the proliferation of stem cells, suggesting potential applications in regenerative medicine google.comgoogle.com. Studies have focused primarily on mesenchymal stem cells (MSCs) and neural stem cells (NSCs).
A series of 2-vinyl-8-hydroxyquinoline derivatives were shown to promote the proliferation of bone marrow mesenchymal stem cells google.com. In one study, most of the tested 2-vinyl-8-hydroxyquinoline derivatives exhibited a stimulatory effect on the growth of rat bone marrow-derived MSCs nih.govnih.govresearchgate.net. These compounds were also investigated for their ability to protect MSCs from oxidative stress-induced cell death nih.govresearchgate.net.
In the context of neural stem cells, a 2-substituted 8-hydroxyquinoline known as DMAMQ (2-[(dimethylamino)methyl]-8-hydroxyquinoline) was found to enhance self-renewal and increase neurite outgrowth in adult murine NSCs nih.gov. The mechanism for this proliferative effect was linked to the modulation of reactive oxygen species (ROS) signaling. The treatment increased intracellular ROS, and the growth-promoting effects were inhibited by blocking the NADPH oxidase (Nox) enzyme family, indicating that DMAMQ stimulates neurogenesis through the Nox signaling pathway nih.gov.
Antioxidant Activity and Free Radical Scavenging Mechanisms
The antioxidant properties of the 8-hydroxyquinoline scaffold are well-documented and are a key component of its diverse biological activities mdpi.comjocpr.comresearchgate.netjmaterenvironsci.com. These compounds can act as potent free radical scavengers and chelate transition metal ions that catalyze the formation of reactive oxygen species jocpr.com.
The antioxidant capacity of 8-HQ derivatives is often evaluated using assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging method mdpi.comjocpr.com. Various studies have synthesized novel 8-HQ derivatives and confirmed their ability to scavenge free radicals jocpr.comresearchgate.netnih.gov. For example, a series of 5-substituted-8-hydroxyquinoline derivatives demonstrated moderate to excellent antioxidant activity in DPPH assays jocpr.comjmaterenvironsci.comjmchemsci.com. The mechanism is often attributed to the phenolic hydroxyl group, which can donate a hydrogen atom to neutralize free radicals nih.gov.
Furthermore, 2-vinyl-8-hydroxyquinoline derivatives have been reported as notable antioxidants nih.gov. Their antiradical properties were assessed using both DPPH and pyrogallol (B1678534) auto-oxidation methods, with some derivatives showing superior activity in scavenging both DPPH and superoxide (B77818) (O₂⁻) free radicals nih.gov. This antioxidant capacity is also linked to their protective effects against oxidative stress in cellular models, such as hydrogen peroxide-induced damage in mesenchymal stem cells nih.govresearchgate.net.
Table 2: Antioxidant Activity of 8-Hydroxyquinoline Derivatives
| Compound Class/Derivative | Assay | Key Finding | Reference |
|---|---|---|---|
| 5-Substituted-8-hydroxyquinolines | DPPH Scavenging | Showed low to moderate antioxidant activity (IC50: 0.8–2.49 mg/mL). | mdpi.comnih.gov |
| 5-Cyanomethyl- & 5-Azidomethyl-8-hydroxyquinoline derivatives | DPPH Scavenging | All tested compounds showed radical scavenging activity. | jocpr.com |
| 2-Vinyl-8-hydroxyquinoline derivatives | DPPH & O₂⁻ Scavenging | Some derivatives exhibited superior scavenging of DPPH and superoxide radicals. | nih.gov |
| Metal complexes of Azo [4-((8-hydroxyquinolin-7-yl)...] | DPPH Scavenging | Complexes exhibited excellent radical scavenging activities. | jmchemsci.com |
Future Directions and Emerging Research Avenues
Design and Synthesis of Novel Derivatives with Tailored Properties
The inherent versatility of the 2-Hydroxyquinolin-8-yl acetate (B1210297) structure provides a fertile ground for the design and synthesis of new derivatives with customized properties. mdpi.comrsc.org The core structure features multiple reaction sites, allowing for strategic modifications to enhance efficacy and introduce new functionalities. mdpi.com
A significant focus of current research is the synthesis of hybrid molecules. For instance, novel hybrid 8-hydroxyquinoline-indole derivatives have been synthesized and are being investigated for their potential in treating Alzheimer's disease by inhibiting Aβ self-aggregation. mdpi.com The synthesis process for these hybrids often involves multiple steps, including the preparation of intermediates like tert-butyl (2-(hydroxymethyl)quinolin-8-yl) carbonates, followed by coupling reactions. mdpi.com
Furthermore, the synthesis of derivatives such as 2-oxo-1,2-dihydroquinolin-8-yl 4-chlorobenzoate (B1228818) has been achieved through efficient methods like triethylamine-mediated O-acylation. mdpi.com Researchers are also exploring the chemoselective acylation of related compounds like 2-amino-8-quinolinol to generate either C2-amides or C8-esters, highlighting the nuanced control achievable in synthetic pathways. rsc.org The synthesis of 2-Hydroxyquinolin-8-yl acetate itself can be accomplished by reacting quinoline-2,8-diol with acetic anhydride. nih.gov This acetate can then serve as a precursor for further modifications, such as bromination to yield 2-bromoquinolin-8-yl acetate. nih.govhep.com.cn
Table 1: Examples of Synthesized this compound Derivatives and Related Compounds
| Compound Name | Starting Material(s) | Key Reaction Type | Potential Application | Reference(s) |
| (8-Hydroxyquinolin-2-yl)methyl-1H-indole-2-carboxylate | tert-butyl (2-(hydroxymethyl)quinolin-8-yl) carbonates, indole-2-carboxylic acids | EDC coupling, Boc-deprotection | Alzheimer's disease treatment | mdpi.com |
| 2-Oxo-1,2-dihydroquinolin-8-yl 4-chlorobenzoate | 8-hydroxyquinolin-2(1H)-one, 4-chlorobenzoyl chloride | O-acylation | Not specified | mdpi.com |
| 2-Bromoquinolin-8-yl acetate | This compound, POBr₃ | Bromination | Intermediate for survivin inhibitors | nih.govhep.com.cn |
| 8-aminoquinoline-melatonin derivatives | 2-chloro-N-(2-(5-methoxy-1H-indol-3-yl)ethyl)acetamide, 8-amino-quinoline | Nucleophilic substitution | Alzheimer's disease treatment | semanticscholar.org |
| 7-substituted 8-hydroxyquinoline (B1678124) derivatives | 8-hydroxyquinoline | Mannich reaction | Antifungal agents | rsc.org |
Advanced Computational Modeling for Predictive Research
Computational chemistry is playing an increasingly vital role in predicting the properties and activities of quinoline (B57606) derivatives, thereby guiding synthetic efforts. mdpi.com Techniques such as Density Functional Theory (DFT) are employed to study the tautomerism between 2-quinolone and hydroxyquinoline forms, revealing that the 2-quinolone tautomer is generally more stable. mdpi.com
Computational models are also used to understand the binding modes of these compounds with biological targets. For example, the interaction of 8-hydroxyquinoline derivatives with the active site of enzymes like catechol O-methyltransferase (COMT) has been elucidated through X-ray co-crystal structures and molecular modeling. nih.gov These studies confirm that the hydroxyl and quinoline nitrogen atoms form a bidentate chelation with the catalytic magnesium ion, a crucial interaction for inhibitory activity. nih.gov
Furthermore, computational studies are being used to investigate the mechanism of action of related compounds. For instance, the E/Z switching mechanism of a rotary switch based on a quinoline hydrazone was studied using advanced quantum-chemical calculations, which considered the influence of solvent molecules on the process. researchgate.net These predictive models help in the rational design of new molecules with desired electronic and structural properties. rsc.org
Integration into Hybrid Material Systems
The unique properties of this compound and its derivatives, particularly their metal-chelating ability, make them attractive candidates for integration into hybrid material systems. researchgate.net 8-Hydroxyquinoline derivatives are being explored for their use in the development of fluorescent chemosensors for metal ions and as electron carriers in organic light-emitting diodes (OLEDs). researchgate.net
The synthesis of novel fluorescent zinc complexes with 8-hydroxyquinoline-containing benzimidazole (B57391) ligands has been reported. rsc.org These complexes exhibit interesting photophysical properties, and their solid-state structures have been characterized by single-crystal and powder X-ray diffraction. rsc.org Such materials have potential applications in sensing and optoelectronics.
The ability of 8-hydroxyquinolines to form stable complexes with various metal ions, including copper(II) and zinc(II), is a key feature being exploited. frontiersin.orgacs.org These metal complexes can possess unique biological activities and material properties that differ from the parent ligand. The development of these hybrid systems opens up new avenues for applications in materials science and catalysis.
Exploration of New Biological Targets and Mechanistic Pathways
While the antimicrobial and anticancer properties of quinolones are well-documented, ongoing research aims to identify novel biological targets and elucidate the underlying mechanistic pathways. ontosight.aimdpi.com For example, derivatives of this compound are being investigated as selective inhibitors of survivin, a protein involved in cancer cell survival. nih.gov
The mechanism of action for many 8-hydroxyquinoline derivatives is linked to their ability to chelate metal ions, which can disrupt essential biological processes. ontosight.ai However, the precise molecular targets and downstream effects are still being unraveled. For instance, some 8-hydroxyquinoline derivatives have been found to inhibit catechol O-methyltransferase (COMT), an enzyme involved in the metabolism of neurotransmitters. nih.gov
Q & A
Basic Questions
Q. What are the common synthetic routes for 2-Hydroxyquinolin-8-yl acetate in laboratory settings?
- Methodological Answer : The synthesis typically involves derivatization of 8-hydroxyquinoline (8-quinolinol). A representative route includes:
Methylation : Reacting 8-hydroxyquinoline with dimethyl sulfate to form 8-methoxyquinoline.
Alkylation : Introducing substituents (e.g., isopropyl groups) via alkylation agents like isopropyl lithium at low temperatures.
Demethylation : Acidic hydrolysis or other demethylation methods to restore the hydroxyl group .
Key intermediates (e.g., 2-isopropyl-8-methoxyquinoline) should be purified via recrystallization or column chromatography.
Q. Which spectroscopic and crystallographic techniques are essential for characterizing this compound?
- Methodological Answer :
- X-ray Diffraction (XRD) : For crystal structure determination. Use software like SHELX for refinement .
- NMR Spectroscopy : H and C NMR to confirm substituent positions and acetate group integrity.
- Mass Spectrometry (MS) : High-resolution MS to verify molecular weight and fragmentation patterns.
- Thermogravimetric Analysis (TGA) : To assess thermal stability, leveraging NIST-standardized protocols .
Q. What are the key handling considerations for acetate-containing compounds in biochemical assays?
- Methodological Answer :
- Buffer Compatibility : Acetate buffers (pH 3.6–5.6) are suitable but may require pH adjustment with a calibrated meter.
- Safety : Use PPE to avoid irritation from acetate derivatives; ensure proper ventilation during synthesis .
- Stability : Store under anhydrous conditions to prevent hydrolysis of the acetate ester group.
Advanced Research Questions
Q. How can hydrogen-bonding networks in this compound derivatives be analyzed for supramolecular applications?
- Methodological Answer :
- Single-Crystal XRD : Resolve intermolecular interactions (e.g., O–H···N or O–H···O bonds) using programs like ORTEP-3 for visualization .
- DFT Calculations : Model hydrogen-bond strengths and predict packing motifs using Gaussian or similar software.
- Comparative Studies : Contrast with structurally analogous compounds (e.g., 8-hydroxyquinolinium carboxylates) to identify trends in noncovalent interactions .
Q. How can contradictions in reported thermodynamic properties of this compound derivatives be resolved?
- Methodological Answer :
- Data Cross-Validation : Compare results from multiple techniques (e.g., combustion calorimetry for ΔcH° and DSC for phase transitions) .
- Sample Purity : Ensure >98% purity via HPLC before measurement. Contaminants (e.g., unreacted starting materials) skew data.
- Computational Validation : Use group contribution methods or ab initio calculations to verify experimental ΔfH° values .
Q. What strategies enable functionalization of this compound for fluorescent sensing applications?
- Methodological Answer :
- Amide/Imine Formation : React the hydroxyl group with acyl chlorides or aldehydes to create fluorophores. For example, 8-amidoquinoline derivatives show tunable emission .
- Metal Coordination : Introduce transition metals (e.g., Zn²⁺ or Al³⁺) to enhance quantum yield via chelation-enhanced fluorescence (CHEF).
- Solvatochromic Studies : Test solvent polarity effects on emission spectra to optimize sensor sensitivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
